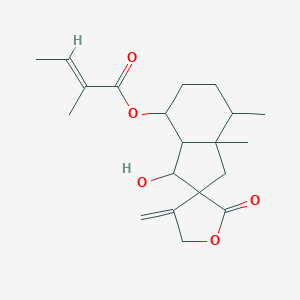

Bakkenolide C

Description

Properties

CAS No. |

18456-00-3 |

|---|---|

Molecular Formula |

C20H28O5 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H28O5/c1-6-11(2)17(22)25-14-8-7-12(3)19(5)10-20(16(21)15(14)19)13(4)9-24-18(20)23/h6,12,14-16,21H,4,7-10H2,1-3,5H3/b11-6+ |

InChI Key |

KVPXGWXTEOVUGO-HKTLJSNGSA-N |

SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |

melting_point |

167-167.5°C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Purification Methodologies of Bakkenolide C

Botanical Origins and Source Identification

The primary sources of bakkenolides are plants belonging to the genus Petasites, within the Asteraceae family. These plants are distributed across various regions and have been traditionally used in folk medicine.

Petasites japonicus (Sieb. et Zucc.) Maxim., commonly known as butterbur, is a significant natural source of various bakkenolides. Research has confirmed the isolation of a series of these compounds, including Bakkenolide (B600228) C, from the buds of Petasites japonicus subsp. giganteus (Fr. Schm.) Kitam. kisti.re.kr This plant is widely found in East Asia, including Korea, Japan, and parts of China. mdpi.com The presence of a variety of bakkenolides in this species makes it a key target for the isolation of these compounds. mdpi.com

Beyond P. japonicus, other species within the Petasites genus are known producers of bakkenolides, suggesting they may also be potential sources for Bakkenolide C or structurally related compounds. Studies have led to the isolation of numerous bakkenolides from the roots of Petasites formosanus. nih.gov Similarly, Petasites tatewakianus and Petasites tricholobus have been identified as sources of novel bakkenolides. nih.govnih.govcapes.gov.br The investigation of related genera within the Asteraceae family, such as Gynoxys, has also yielded bakkenolide-type compounds, indicating a broader botanical distribution for this class of sesquiterpenoids. mdpi.com

| Botanical Source | Genus | Known to Contain | Reference |

| Petasites japonicus subsp. giganteus | Petasites | Bakkenolide A, B, C, D, E | kisti.re.kr |

| Petasites formosanus | Petasites | Various Bakkenolides | nih.gov |

| Petasites tatewakianus | Petasites | Bakkenolide B, Petatewalide A | nih.gov |

| Petasites tricholobus | Petasites | Novel Bakkenolides | nih.govcapes.gov.br |

| Gynoxys buxifolia | Gynoxys | Bakkenolide A | mdpi.com |

Extraction Techniques from Plant Material

The initial step in isolating this compound from plant material is a crude extraction process. The choice of solvent and method is critical for efficiently extracting the desired compounds while minimizing the co-extraction of unwanted substances.

A common approach involves the use of organic solvents. For instance, in the isolation of bakkenolides from P. japonicus, fresh leaves are first finely chopped and then subjected to extraction with aqueous ethanol (B145695), often with the aid of sonication to enhance efficiency. researchgate.net Following this, the crude extract is typically partitioned with a nonpolar solvent, such as hexane, to separate compounds based on their polarity. researchgate.net

Other conventional extraction methods like maceration and Soxhlet extraction are also widely employed for obtaining bioactive compounds from plant materials. nih.gov These methods involve soaking the plant material in a solvent (e.g., methanol (B129727), ethanol, acetone) to dissolve the target compounds. nih.govyoutube.comyoutube.com The selection of the extraction solvent is a crucial parameter that influences the efficiency of the process. nih.gov

| Extraction Technique | Solvent System | Plant Part | Key Feature | Reference |

| Sonication-assisted Extraction | 70% Ethanol | Fresh leaves of P. japonicus | Enhanced extraction efficiency | researchgate.net |

| Liquid-Liquid Partitioning | Hexane | Crude ethanol extract | Separation based on polarity | researchgate.net |

| Maceration | Methanol, Ethanol, Acetone (B3395972) | General plant material | Simple soaking method | nih.gov |

| Soxhlet Extraction | Organic Solvents | General plant material | Continuous extraction with a hot solvent | nih.gov |

Chromatographic Separation Strategies

Following crude extraction, the resulting mixture of compounds must be separated to isolate pure this compound. This is typically achieved through a combination of chromatographic techniques. wikipedia.org

Column chromatography is a fundamental purification technique used in the isolation of natural products. wikipedia.orglibretexts.org In the context of bakkenolide isolation, the crude extract or its fractions are subjected to column chromatography over a solid stationary phase, most commonly silica (B1680970) gel. researchgate.net

The separation is achieved by eluting the column with a series of solvents or solvent mixtures (the mobile phase) of increasing polarity. researchgate.net For the separation of bakkenolides from P. japonicus, a step-gradient elution using mixtures of acetone in dichloromethane (B109758) followed by methanol in chloroform (B151607) has been successfully employed. researchgate.netkoreascience.kr This process yields multiple fractions, which are then analyzed to identify those containing the target compound. researchgate.net Fractions containing the desired bakkenolide may require further separation on different types of columns, such as Sephadex, to achieve higher purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is an essential tool for the final purification and quantitative analysis of bakkenolides. koreascience.kr It offers higher resolution and sensitivity compared to standard column chromatography. nih.gov

For the analysis and purification of bakkenolides, reversed-phase HPLC is commonly used. koreascience.krresearchgate.net This technique typically employs a C18 column as the stationary phase. koreascience.krresearchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. koreascience.krresearchgate.net The components are detected as they elute from the column using a UV detector, with specific wavelengths chosen based on the absorbance maxima of the bakkenolides (e.g., 215 nm). koreascience.krresearchgate.net The high efficiency of HPLC allows for the separation of closely related bakkenolide isomers and the accurate quantification of the isolated compounds. koreascience.kr

| Chromatography Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

| Column Chromatography | Silica Gel | Acetone/Dichloromethane, Methanol/Chloroform | Initial fractionation and purification | researchgate.netkoreascience.kr |

| Column Chromatography | Sephadex | - | Further purification of fractions | researchgate.net |

| HPLC | C18 Column | Acetonitrile/Water Gradient | Final purification and quantification | koreascience.krresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Techniques

Quantitative Analytical Method Development for Bakkenolides

The accurate quantification of bakkenolides, including this compound, in various matrices such as plant extracts and biological samples, is crucial for research and quality control. To achieve this, robust analytical methods are developed and validated using techniques like high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) and ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). nih.govmdpi.com The development of these methods focuses on achieving high selectivity, sensitivity, accuracy, and precision. researchgate.netscielo.br

Method validation is performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the reliability of the results. nih.govnih.gov Key validation parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a powerful technique for the quantitative analysis of bakkenolides due to its high sensitivity and specificity. nih.gov A sensitive and rapid LC-MS/MS method was successfully developed and validated for the determination of Bakkenolide D, a structurally related compound, which serves as a model for developing methods for other bakkenolides. nih.govresearchgate.net In such methods, chromatographic separation is typically achieved on a C18 column. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov

The validation of an LC-MS/MS method for Bakkenolide D demonstrated excellent performance. nih.gov The method was linear over a concentration range of 1–800 ng/mL with a coefficient of determination (r²) greater than 0.999. nih.govresearchgate.net The lower limit of quantification (LLOQ) was established at 1 ng/mL in plasma, indicating high sensitivity. nih.gov The precision of the method was confirmed by intra- and inter-day relative standard deviation (RSD) values of less than 15%, while accuracy was shown to be within a range of 91-113%. nih.govresearchgate.net These findings underscore the suitability of LC-MS/MS for the trace-level quantification of bakkenolides.

Interactive Table: Validation Parameters for a Bakkenolide D LC-MS/MS Method Use the filter options to narrow down the results.

| Parameter | Validation Result | Reference |

| Linearity Range | 1-800 ng/mL | nih.gov |

| Coefficient of Determination (r²) | >0.999 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |

| Intra-day Accuracy | 91-113% | nih.gov |

| Inter-day Accuracy | 100-104% | nih.gov |

| Precision (RSD) | <15% | nih.gov |

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers a reliable and more accessible alternative for the quantification of phytochemicals, including bakkenolides. mdpi.comresearchgate.net Method development involves optimizing the separation on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile. mdpi.compensoft.net The DAD detector monitors the absorbance across a range of wavelengths, allowing for the simultaneous quantification and purity assessment of the target compounds. pensoft.net

Validation of HPLC-DAD methods for the quantification of various plant-derived phenolic compounds has demonstrated high reliability. mdpi.comscielo.br These methods typically show excellent linearity with correlation coefficients (r²) exceeding 0.999 over a given concentration range. mdpi.comresearchgate.net The precision is generally high, with RSD values for intra-day and inter-day measurements being less than 2%. mdpi.com Accuracy, often assessed through recovery studies, typically falls within the 97–105% range. mdpi.com The sensitivity of HPLC-DAD methods is also robust, with typical LOD and LOQ values in the low µg/mL range. mdpi.compensoft.net

Interactive Table: Typical Validation Parameters for HPLC-DAD Methods Use the filter options to narrow down the results.

| Parameter | Typical Validation Result | Reference |

| Linearity (r²) | >0.9990 | mdpi.com |

| Limit of Detection (LOD) | 0.006–0.015 µg/mL | mdpi.com |

| Limit of Quantification (LOQ) | 0.020–0.052 µg/mL | mdpi.com |

| Accuracy (Recovery) | 97-105% | mdpi.com |

| Precision (RSD) | <2% | mdpi.com |

| Stability (48h) | ~2% | mdpi.com |

Chemical Synthesis Strategies for Bakkenolide C and Analogs

Retrosynthetic Analyses of the Bakkenolide (B600228) Skeleton

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for planning a chemical synthesis. researchgate.netbeilstein-journals.org For the bakkenolide skeleton, synthetic chemists have envisioned several key disconnections. A common and logical starting point is the disconnection of the spiro-lactone ring, which simplifies the target to a functionalized hydrindanone core. This approach allows for the late-stage introduction of the lactone, a strategy that can circumvent potential issues with the stability of this moiety during the core's construction.

Further retrosynthetic analysis of the cis-fused hydrindane core often involves cleaving the ring system to reveal more manageable precursors. beilstein-journals.org Key strategies at this stage include:

Intramolecular Cycloadditions: Disconnecting the six-membered ring via a retro-Diels-Alder reaction reveals a triene precursor. This approach is powerful for stereoselectively forming the multiple chiral centers of the cyclohexene (B86901) portion of the hydrindane system in a single step. uni-muenster.de

Radical Cyclizations: The five-membered ring can be disconnected, leading back to an acyclic precursor with a radical precursor (e.g., a halide) and a multiple bond. This strategy is particularly effective for forming the 5-membered ring of the hydrindane core.

Annulation Strategies: The hydrindane skeleton can be disconnected at the ring fusion, envisioning a strategy where one ring is built upon the other. This could involve well-established reactions like the Robinson annulation or more modern approaches like the Danheiser annulation to construct one of the rings. nih.gov

These retrosynthetic pathways highlight the central challenges in bakkenolide synthesis: the stereocontrolled construction of the cis-fused bicyclo[4.3.0]nonane (hydrindane) system and the installation of the spiro-lactone.

**4.2. Total Synthesis Approaches

The quest for the total synthesis of bakkenolides has spurred the development of numerous methodologies, ranging from formal syntheses that reach a known intermediate to highly stereoselective strategies that build the core from the ground up.

A formal total synthesis accomplishes the synthesis of a known intermediate that has previously been converted to the final natural product. An enantiospecific formal total synthesis of (-)-Bakkenolide C has been successfully achieved through the synthesis of (-)-Bakkenolide III. nih.govnih.gov This is significant because the conversion of Bakkenolide III into a series of other bakkenolides, including Bakkenolide C, had been previously reported. nih.gov

The synthesis commenced from the readily available chiral starting material, (S)-(+)-carvone. A key transformation in this synthetic route was an α-carbonyl radical cyclization of a carefully constructed iodoketone intermediate. nih.govnih.gov This crucial step efficiently established the cis-fused hydrindanone skeleton, which forms the core of the bakkenolide structure. Subsequent synthetic manipulations then led to the formation of (-)-Bakkenolide III, thereby completing the formal synthesis of (-)-Bakkenolide C. nih.gov

Controlling the relative and absolute stereochemistry of the multiple chiral centers in the bakkenolide skeleton is a primary challenge. Chemists have developed various stereoselective (controlling relative stereochemistry) and enantioselective (controlling absolute stereochemistry) methods to address this.

The intramolecular Diels-Alder (IMDA) reaction is a powerful and convergent strategy for constructing the bakkenolide core. beilstein-journals.org This pericyclic reaction involves a [4+2] cycloaddition between a diene and a dienophile that are tethered within the same molecule, allowing for the rapid assembly of the complex hydrindane ring system with a high degree of stereocontrol. beilstein-journals.orgthieme-connect.de

In a typical approach toward the synthesis of Bakkenolide A, a precursor triene is synthesized through the sequential alkylation of a β-keto ester. thieme-connect.denih.gov Thermal treatment of this triene then initiates the intramolecular cycloaddition. The geometry of the tether connecting the diene and dienophile influences the stereochemical outcome, often favoring the desired cis-fused ring junction. thieme-connect.de

For example, the synthesis of (±)-Bakkenolide A was achieved in five steps where the key step was the IMDA reaction of an (E,Z)-triene. nih.gov This reaction preferentially proceeded through an exo transition state to yield the cis-fused hydrindane cycloadduct, which was then converted to the final product. beilstein-journals.orgnih.gov

| Feature | Description | Reference |

|---|---|---|

| Precursor | Acyclic triene, often synthesized from a β-keto ester. | thieme-connect.denih.gov |

| Key Reaction | Intramolecular [4+2] cycloaddition. | beilstein-journals.org |

| Conditions | Typically thermal (e.g., heating in toluene (B28343) at 190 °C). A radical inhibitor like BHT is sometimes added to prevent polymerization. | thieme-connect.de |

| Stereoselectivity | The stereochemistry of the product is controlled by the geometry of the precursor and the preferred transition state (exo vs. endo), often leading to the desired cis-fused hydrindane core. | beilstein-journals.orgthieme-connect.de |

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of a wide range of chemical transformations, including asymmetric synthesis. nih.gov One powerful application of chiral NHCs is the desymmetrization of prochiral or meso compounds, where a catalyst selectively transforms one of two identical functional groups, creating a chiral molecule.

While a direct application to this compound has not been extensively documented, NHC-catalyzed desymmetrization represents a highly attractive and modern strategy for accessing the chiral hydrindane core. In principle, a symmetrical, prochiral diketone precursor containing a cyclohexene ring could be selectively cyclized in the presence of a chiral NHC catalyst. The NHC would activate one of the carbonyl groups, facilitating an intramolecular reaction (such as an aldol (B89426) or Michael reaction) to form the five-membered ring. The chiral environment provided by the catalyst would direct the reaction to proceed enantioselectively, yielding an optically active hydrindane building block.

NHC catalysis is known to facilitate various annulation reactions to produce valuable cyclic and bicyclic scaffolds. nih.gov The development of cooperative catalytic systems, merging NHC organocatalysis with transition-metal catalysis, has further expanded the scope of these reactions to create complex stereochemical arrays, including lactones and other carbocycles. nih.gov This synthetic potential makes NHC-catalyzed methodologies a promising, though yet to be fully realized, avenue for the enantioselective synthesis of the bakkenolide core.

Radical cyclizations are powerful C-C bond-forming reactions that are particularly well-suited for the synthesis of five-membered rings, a key feature of the bakkenolide hydrindane core. These reactions proceed through neutral radical intermediates, making them tolerant of a wide variety of functional groups and often proceeding under mild conditions.

As mentioned previously, a key step in the formal total synthesis of (-)-Bakkenolide C was the radical cyclization of an iodoketone to generate the cis-hydrindanone skeleton. nih.govnih.gov In this type of reaction, a radical is typically generated at a specific site in the molecule, often by reacting a halide precursor with a radical initiator like tributyltin hydride or a transition metal complex. This radical then adds intramolecularly to a suitably positioned alkene or alkyne, forming the new ring. The resulting cyclized radical is then quenched to give the final product.

The stereochemical outcome of radical cyclizations can often be predicted by stereoelectronic models, such as those outlined in Baldwin's rules, which favor kinetically accessible transition states. For bakkenolide synthesis, a 5-exo-trig cyclization is a common pathway, reliably forming the five-membered ring of the hydrindane system.

| Feature | Description | Reference |

|---|---|---|

| Precursor | An acyclic or monocyclic compound containing a radical precursor (e.g., iodide) and a radical acceptor (e.g., alkene or alkyne). | nih.govnih.gov |

| Key Reaction | Intramolecular addition of a carbon-centered radical to a multiple bond. | |

| Conditions | Often involves radical initiators such as tributyltin hydride (Bu3SnH) and AIBN, or transition metal-mediated processes. | nih.gov |

| Selectivity | Generally follows predictable kinetic pathways (e.g., 5-exo-trig cyclization) to form the thermodynamically stable cis-fused hydrindane ring system. | nih.gov |

Total Synthesis Approaches

Stereoselective and Enantioselective Synthesis Methodologies

Ring Contraction Methodologies

Ring contraction reactions offer a powerful approach to constructing the five-membered carbocyclic ring of the hydrindane system from a more readily accessible six-membered ring precursor. nih.govresearchgate.net This strategy can introduce significant molecular complexity in a single step. capes.gov.br A notable example of this approach is the diastereoselective total synthesis of (+)-Bakkenolide A, a close analog of this compound, which utilizes a ring contraction of an octalone derivative. nih.govelectronicsandbooks.comacs.org

In this synthetic route, the key transformation is the oxidative rearrangement of an octalone mediated by thallium(III) nitrate (B79036) (TTN). nih.govcapes.gov.brelectronicsandbooks.comacs.org This reaction proceeds through the formation of an enol ether from the octalone, which then reacts with TTN. electronicsandbooks.com The subsequent rearrangement leads to the contraction of the six-membered ring, affording a five-membered ring with the desired stereochemistry at the newly formed chiral centers. electronicsandbooks.com The mechanism is proposed to involve the formation of a thallonium ion, which facilitates the ring contraction. electronicsandbooks.com

Key features of this ring contraction strategy are summarized in the table below.

| Starting Material | Key Reagent | Product Feature | Significance in Bakkenolide Synthesis |

| Optically active octalone | Thallium(III) nitrate (TTN) | Five-membered carbocycle | Establishes the core cyclopentane (B165970) ring of the hydrindane structure |

| Wieland-Miescher ketone derivative | Thallium(III) nitrate (TTN) | Keto-ester intermediate | Provides a key intermediate for further elaboration to the bakkenolide skeleton |

This methodology highlights the utility of rearrangement reactions in achieving the synthesis of complex natural product scaffolds. While this specific example focuses on Bakkenolide A, the principle of ring contraction remains a viable and strategic consideration for the synthesis of other bakkenolides, including this compound.

Synthetic Routes to the Hydrindane Core Structure

The cis-fused hydrindane core is the defining structural motif of the bakkenolide family. acs.orgresearchgate.net Its construction with the correct relative stereochemistry is a pivotal challenge in the total synthesis of these molecules. Various synthetic strategies have been developed to assemble this bicyclic system.

One prominent and effective method for constructing the hydrindane core is through an intramolecular Diels-Alder reaction. acs.org This approach has been successfully employed in the synthesis of (±)-Bakkenolide-A. acs.org The synthesis commences with the sequential alkylation of a starting material like ethyl 4-benzyloxyacetoacetate with appropriate dienophile and diene precursors. acs.org The resulting triene then undergoes an intramolecular [4+2] cycloaddition to form the hydrindane ring system. acs.org The stereochemical outcome of this reaction, particularly the formation of the cis-fused junction, is a critical aspect of this strategy. acs.org

Another powerful strategy for the synthesis of the hydrindane core, directly relevant to this compound, is the radical cyclization of an acyclic precursor. An enantiospecific total synthesis of (−)-Bakkenolide III, which serves as a key intermediate for the formal total synthesis of (−)-Bakkenolide C, utilizes this approach. acs.orgacs.orgnih.gov The synthesis starts from the readily available chiral building block, (S)-(+)-carvone. acs.orgacs.orgnih.gov A key step in this synthesis is the radical cyclization of an iodoketone intermediate, which efficiently constructs the cis-hydrindanone skeleton. acs.orgacs.orgnih.gov This cyclization reaction is highly stereoselective, leading to the desired cis-fusion of the two rings. acs.orgacs.org

| Synthetic Strategy | Key Reaction | Starting Material Example | Resulting Core Structure |

| Intramolecular Cycloaddition | Diels-Alder Reaction | (E,Z)-triene | cis-Hydrindane (B1200222) |

| Radical Cyclization | Iodoketone Cyclization | (S)-(+)-Carvone derivative | cis-Hydrindanone |

These methods demonstrate the versatility of modern synthetic organic chemistry in assembling the complex core structure of bakkenolides.

Synthesis of this compound Epimers and Stereoisomers

The control of stereochemistry is a paramount concern in the synthesis of complex natural products like this compound, which possesses multiple chiral centers. The synthesis of epimers and stereoisomers is often undertaken to confirm the structure of the natural product and to investigate structure-activity relationships.

In the context of bakkenolide synthesis, the generation of epimers can sometimes occur as a byproduct of a non-stereoselective step or can be intentionally pursued. For instance, in the synthesis of (±)-Bakkenolide-A via an intramolecular Diels-Alder reaction, the known 7-epibakkenolide-A and other novel stereoisomers were obtained as minor byproducts. acs.org The formation of these epimers is dependent on the geometry of the starting triene. acs.org For example, the use of a (Z)-diene led to the desired Bakkenolide A as the major product, while the corresponding (E)-diene favored the formation of 10-epi- and 7,10-diepibakkenolides. acs.org This illustrates how the stereochemistry of the acyclic precursor can be used to influence the stereochemical outcome of the cyclization and thus access different stereoisomers.

The formal total synthesis of (−)-Bakkenolide C was achieved through the synthesis of (−)-Bakkenolide III. acs.orgacs.org The conversion of Bakkenolide III to this compound has been previously reported by Deprés and his group. acs.org This implies that the stereochemical integrity established in the synthesis of Bakkenolide III is carried through to the final product. Any variations in the stereochemistry during the synthesis of the key hydrindane intermediate would lead to the corresponding epimers of this compound.

| Bakkenolide Analog | Synthetic Strategy | Key Factor Influencing Stereochemistry | Resulting Isomers |

| (±)-Bakkenolide-A | Intramolecular Diels-Alder | Geometry of the diene precursor | 7-epibakkenolide-A, 10-epi- and 7,10-diepibakkenolide-A |

| (−)-Bakkenolide C | Formal synthesis from (−)-Bakkenolide III | Stereocontrol in the synthesis of the hydrindanone core | (−)-Bakkenolide C |

The ability to selectively synthesize or separate different epimers is crucial for a complete understanding of the chemical and biological properties of the bakkenolide family of natural products.

In Vitro Biological Activities and Molecular Mechanisms of Bakkenolide C

Neuroprotective Potentials (In Vitro Studies)

Inhibition of Nuclear Factor-κB (NF-κB) Activation Pathways

In vitro studies have demonstrated that bakkenolides can exert neuroprotective effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses in the brain. Research on total bakkenolides, a mixture where Bakkenolide (B600228) C is a constituent, has shown that they can block the classical NF-κB activation pathway. nih.gov This is achieved by suppressing the phosphorylation of the IκB-kinase (IKK) complex, the NF-κB/p65 subunit, and the inhibitor protein IκB. nih.gov This suppression prevents the degradation of IκB and the subsequent nuclear translocation of the active p65 subunit. nih.gov

Further studies focusing on a related compound, Bakkenolide-IIIa, support this mechanism. In cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD), Bakkenolide-IIIa was found to inhibit the phosphorylation of Akt and ERK1/2, which are significant upstream activators of NF-κB. mdpi.com It also directly inhibited the phosphorylation of IKKβ, IκBα, and p65, ultimately blocking the nuclear translocation and activation of NF-κB. mdpi.com These findings suggest that by inactivating the NF-κB signaling cascade, bakkenolides can mitigate inflammatory processes that contribute to neuronal damage.

Table 1: Effect of Bakkenolides on NF-κB Pathway Components in Neuronal Cells

| Compound Studied | Cell Model | Key Findings | Reference |

|---|---|---|---|

| Total Bakkenolides | Cultured Nerve Cells | Suppressed phosphorylation of IKK, p65, and IκB; Inhibited nuclear translocation of p65. | nih.gov |

| Bakkenolide-IIIa | Cultured Hippocampal Neurons | Inhibited phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65. | mdpi.com |

Amelioration of Oxidative Insults and Oxygen-Glucose Deprivation in Neurons

Bakkenolides have shown significant potential in protecting neurons from damage caused by oxidative stress and conditions mimicking cerebral ischemia, such as oxygen-glucose deprivation (OGD). nih.govmdpi.com OGD is an in vitro model that replicates the key features of ischemia-reperfusion injury, including oxidative stress and cell death. biomolther.org

In studies using primary cultured neurons, treatment with total bakkenolides markedly attenuated cell death and apoptosis following a period of hypoxia and reoxygenation. nih.gov Morphological analysis confirmed the protective effect of total bakkenolides on the neurons. nih.gov Similarly, in vitro experiments with Bakkenolide-IIIa demonstrated its ability to increase cell viability and reduce the number of apoptotic cells in primary hippocampal neurons exposed to OGD. mdpi.com This neuroprotective effect is partly attributed to the inhibition of apoptosis, as evidenced by an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. mdpi.com

Table 2: Neuroprotective Effects of Bakkenolides Against Oxygen-Glucose Deprivation (OGD)

| Compound Studied | In Vitro Model | Observed Effects | Reference |

|---|---|---|---|

| Total Bakkenolides | Primary Cultured Neurons (1-hr hypoxia, 24-hr reoxygenation) | Significantly attenuated cell death and apoptosis. | nih.gov |

| Bakkenolide-IIIa | Primary Hippocampal Neurons (OGD) | Increased cell viability; Decreased number of apoptotic cells; Increased Bcl-2/Bax ratio. | mdpi.com |

Anti-inflammatory and Anti-allergic Mechanisms (In Vitro Studies)

Inhibition of Mast Cell Degranulation

The anti-allergic properties of bakkenolides are linked to their ability to stabilize mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators. nih.govnih.gov Mast cell degranulation is a critical event in the initiation of allergic reactions. nih.govnih.gov

Research on Bakkenolide B, a major sesquiterpene isolated from Petasites japonicus leaves, has shown that it can directly inhibit mast cell degranulation. nih.gov In experiments using the RBL-2H3 mast cell line, Bakkenolide B was found to inhibit antigen-induced degranulation in a concentration-dependent manner, as measured by the release of β-hexosamidase, a marker for granular content release. nih.gov This finding highlights a key mechanism for the anti-allergic effects observed with extracts containing bakkenolides. nih.gov

Regulation of Pro-inflammatory Mediator Gene Expression (e.g., inducible Nitric Oxide Synthase, Cyclooxygenase-2)

Bakkenolides exert anti-inflammatory effects by downregulating the expression of key pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are significant mediators of inflammation. mdpi.com

In vitro studies using mouse peritoneal macrophages demonstrated that Bakkenolide B effectively inhibited the gene induction of both iNOS and COX-2. nih.gov This suppression of gene expression is a crucial step in controlling the inflammatory cascade. The inhibition of iNOS and COX-2 has been shown to be regulated by transcription factors like NF-κB, suggesting a link between the anti-inflammatory and neuroprotective pathways modulated by bakkenolides. frontiersin.orgnih.gov

Modulation of AMPK/Nrf2/ARE Signaling Pathways in Microglia

A key anti-neuroinflammatory mechanism of bakkenolides involves the modulation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in microglia, the resident immune cells of the brain. nih.govyoutube.com The Nrf2/antioxidant response element (ARE) pathway is a critical regulator of endogenous antioxidant defenses. researchgate.net

Studies on Bakkenolide B have revealed that it activates the Nrf2/ARE signaling pathway in lipopolysaccharide (LPS)-stimulated microglia. youtube.com Treatment with Bakkenolide B led to a rapid increase in the nuclear accumulation of Nrf2. youtube.com This, in turn, significantly upregulated the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1). youtube.com

Furthermore, research has established that this activation of Nrf2 by Bakkenolide B is dependent on AMPK. Bakkenolide B was shown to increase the phosphorylation of AMPK in microglia. youtube.com The use of an AMPK inhibitor abolished the Bakkenolide B-induced increase in nuclear Nrf2 and the expression of HO-1 and NQO-1, confirming that AMPK acts upstream of the Nrf2/ARE pathway in mediating the anti-neuroinflammatory effects of this compound. youtube.com

Table 3: Modulation of AMPK/Nrf2/ARE Pathway in Microglia by Bakkenolide B

| In Vitro Model | Treatment | Key Molecular Events | Reference |

|---|---|---|---|

| LPS-stimulated Microglia | Bakkenolide B | Increased AMPK phosphorylation. | youtube.com |

| LPS-stimulated Microglia | Bakkenolide B | Increased nuclear Nrf2 accumulation. | youtube.com |

| LPS-stimulated Microglia | Bakkenolide B | Upregulated expression of HO-1 and NQO-1. | youtube.com |

| LPS-stimulated Microglia | Bakkenolide B + AMPK inhibitor | Abolished the increase in nuclear Nrf2, HO-1, and NQO-1. | youtube.com |

Antimicrobial Activity Mechanisms (In Vitro Studies)

Extensive review of the available scientific literature did not yield any studies specifically investigating the in vitro antimicrobial activity of Bakkenolide C. Consequently, there is no reported information on its potential mechanisms of action against microorganisms.

There are currently no available scientific studies or data regarding the inhibitory effects of this compound on bacterial neuraminidase.

No enzyme kinetic studies have been published to characterize the interaction between this compound and bacterial neuraminidase.

No molecular docking or ligand-target interaction analyses have been reported for this compound with bacterial neuraminidase.

Bacterial Neuraminidase Inhibition

Other Investigated In Vitro Bioactivities

While information on the antimicrobial properties of this compound is not available, research has been conducted on other in vitro biological activities of bakkenolides, a class of sesquiterpenoids to which this compound belongs. These studies have primarily focused on their neuroprotective and cytotoxic effects.

Total bakkenolides extracted from the rhizome of Petasites tricholobus have demonstrated neuroprotective effects in an in vitro model of cerebral ischemia using cultured nerve cells. nih.gov Treatment with total bakkenolides significantly reduced cell death and apoptosis in neurons subjected to oxygen-glucose deprivation followed by reoxygenation. nih.gov The underlying mechanism for this neuroprotection is suggested to be the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov Further investigation revealed that total bakkenolides suppressed the phosphorylation of key proteins in this pathway, including IκB-kinase complex, NF-κB/p65, and the inhibitor protein IκB, which in turn prevents the nuclear translocation of NF-κB/p65. nih.gov The activation of Akt and the extracellular signal-regulated kinase 1/2 (ERK1/2), which are upstream activators of NF-κB, was also inhibited by the total bakkenolide extract. nih.gov

In addition to neuroprotective activities, various bakkenolides isolated from the roots of Petasites formosanus have been evaluated for their cytotoxic effects against several human cancer cell lines. A study systematically isolated and characterized numerous bakkenolides from this plant source and assessed their in vitro cytotoxicity. nih.gov The results, as summarized in the table below, indicate that the cytotoxic activity of these compounds varies depending on their specific chemical structure.

| Compound | P-388 (ED₅₀, µg/ml) | KB (ED₅₀, µg/ml) | A-549 (ED₅₀, µg/ml) | HT-29 (ED₅₀, µg/ml) |

|---|---|---|---|---|

| Bakkenolide-B | >10 | >10 | >10 | >10 |

| Bakkenolide-H | >10 | >10 | >10 | >10 |

| Bakkenolide-A | >10 | >10 | >10 | >10 |

| Fukinanolide | 3.8 | >10 | >10 | >10 |

| Bakkenolide-III | - | - | - | - |

ED₅₀ values represent the concentration at which 50% of the cell growth is inhibited. P-388 (murine leukemia), KB (human oral epidermoid carcinoma), A-549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma) are all cancer cell lines. A value of >10 µg/ml indicates weak or no cytotoxic activity at the tested concentrations. Data for Bakkenolide-III was not provided in the study. nih.gov

It is important to note that while this compound is a known constituent of plants from the Petasites genus, the specific in vitro bioactivities described above have been reported for total extracts or other individual bakkenolides. Further research is required to determine the specific neuroprotective and cytotoxic potential of this compound itself.

Structure Activity Relationship Sar Studies and Analog Design for Bakkenolide C

Systematic Structural Modifications within the Bakkenolide (B600228) Family

The bakkenolide skeleton, characterized by a spiro[4.5]decane core, offers several positions for structural modification, which has been primarily explored through the isolation of a multitude of naturally occurring analogs. A significant number of bakkenolides have been isolated from the roots of Petasites formosanus, providing a natural library of structurally diverse compounds. nih.gov These natural analogs exhibit variations primarily at the C-1 and C-9 positions of the bakkenolide skeleton, where different ester functionalities are commonly found.

The substituents at these positions, such as acetoxy, isobutyroyloxy, and isovaleroyloxy groups, have been identified through spectral analysis. nih.gov The chemical shifts of the signals for these substituents and the corresponding protons at H-1 and/or H-9 in 1H-NMR spectra are instrumental in determining their specific locations. nih.gov The diversity of these ester groups across the bakkenolide family suggests that these positions are key for modulating the biological activity of these compounds.

The total synthesis of bakkenolides, such as the five-step synthesis of (+/-)-Bakkenolide A, has also contributed to the generation of structural analogs. acs.org This particular synthesis yielded not only the target molecule but also its stereoisomers, including 7-epibakkenolide A, and the novel 10-epi- and 7,10-diepibakkenolide A. acs.org The availability of these synthetic analogs, with altered stereochemistry, is invaluable for probing the spatial requirements for biological activity.

The table below summarizes some of the naturally occurring bakkenolides isolated from Petasites formosanus and highlights the structural variations within the family.

| Compound Name | Key Structural Modifications | Source |

| Bakkenolide-Db | Varied ester substituents at C-1 and/or C-9 | Petasites formosanus |

| Bakkenolide-Fa | Varied ester substituents at C-1 and/or C-9 | Petasites formosanus |

| Bakkenolide-I | Varied ester substituents at C-1 and/or C-9 | Petasites formosanus |

| Bakkenolide-M | Varied ester substituents at C-1 and/or C-9 | Petasites formosanus |

| Bakkenolide-Na | Varied ester substituents at C-1 and/or C-9 | Petasites formosanus |

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

While a definitive pharmacophore model for Bakkenolide C has not been explicitly described in the literature, an analysis of the common structural features across the bakkenolide family allows for the postulation of key motifs essential for their biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov

The core spiro[4.5]decane skeleton is a fundamental structural motif of all bakkenolides and is likely crucial for orienting the functional groups in the correct spatial arrangement for interaction with their biological targets. The lactone ring, a common feature in many biologically active natural products, is another critical component of the bakkenolide pharmacophore, likely participating in hydrogen bonding or other polar interactions.

The nature and position of the ester substituents on the bakkenolide skeleton appear to be major determinants of their cytotoxic activity. nih.gov The variation in these groups among the naturally occurring bakkenolides suggests that the size, shape, and lipophilicity of these ester moieties can significantly influence the potency and selectivity of these compounds. For instance, the presence of different acyl groups at C-1 and C-9 leads to a range of cytotoxic effects, indicating that these positions are key interaction points with the biological target. nih.gov

Furthermore, studies on other natural product families have demonstrated that specific hydroxyl and ester groups are critical for their cytotoxic effects. For example, in the case of bufadienolides, the presence of a 14β-hydroxyl group is crucial for their activity. researchgate.net While a direct analogy cannot be drawn without specific studies on bakkenolides, it highlights the importance of specific oxygenated functionalities in mediating biological responses.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design and synthesis of novel this compound derivatives are largely underexplored areas of research. However, the existing knowledge of the synthesis of other bakkenolides, such as Bakkenolide A, provides a foundation for the potential creation of new analogs. acs.orgorganicchemistrydata.org A rational design approach would leverage the SAR insights gained from the naturally occurring bakkenolides to guide the synthesis of derivatives with potentially enhanced activity or improved pharmacokinetic properties.

A key strategy in the rational design of novel derivatives would be the modification of the ester groups at the C-1 and C-9 positions. Synthetic methods could be employed to introduce a wide variety of acyl groups, allowing for a systematic exploration of the impact of different substituents on biological activity. This could involve the synthesis of a library of this compound analogs with varying chain lengths, branching, and electronic properties in the ester side chains.

The total synthesis of the bakkenolide core, as demonstrated for Bakkenolide A through an intramolecular Diels-Alder reaction, opens the door to creating derivatives with modifications to the core skeleton itself. acs.org For example, altering the stereochemistry at various chiral centers or introducing new functional groups on the spiro[4.5]decane ring system could lead to the discovery of novel compounds with unique biological profiles.

While the synthesis of complex natural products can be challenging, modern synthetic methodologies offer the tools to create simplified analogs that retain the key pharmacophoric features while being more accessible synthetically. This approach has been successfully applied to other complex natural products. nih.gov

Computational Chemistry Approaches in SAR Analysis

Currently, there is a lack of published research detailing the application of computational chemistry approaches specifically to the SAR analysis of this compound. However, these in silico methods represent a powerful tool for accelerating the understanding of the structural requirements for the biological activity of the bakkenolide family.

Pharmacophore modeling, for instance, could be employed to develop a 3D model of the key structural features required for the cytotoxic activity of bakkenolides. This would involve aligning a set of active and inactive bakkenolide analogs to identify the common spatial arrangement of functional groups, such as hydrogen bond donors and acceptors, and hydrophobic regions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to develop a mathematical model that correlates the structural properties of the bakkenolide analogs with their biological activity. This model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds.

Molecular docking simulations could be utilized if the biological target of the bakkenolides is identified. This would involve docking the bakkenolide structures into the binding site of the target protein to predict their binding affinity and orientation. These simulations could provide valuable insights into the specific molecular interactions that are critical for their biological effects and help in the rational design of new inhibitors.

Although these computational approaches have not yet been extensively applied to this compound, they hold significant promise for future research in this area, offering a pathway to a more detailed understanding of the SAR of this intriguing family of natural products.

Q & A

Q. Mechanistic Studies :

- Pathway Analysis : Western blotting for HDAC3 and PI3K/Akt pathway modulation .

- Enzyme Inhibition : Direct HDAC3 inhibition assays using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC).

Dose-Response Curves : Triplicate experiments with positive controls (e.g., trichostatin A for HDAC inhibition) to validate reproducibility .

Advanced Research Questions

Q. What are the challenges in achieving enantioselective total synthesis of this compound, and how can asymmetric catalysis address them?

- Methodological Answer :

- Core Challenges :

- Stereochemistry : The spiro-γ-lactone and multiple stereocenters require precise control.

- Scalability : Low yields in key steps (e.g., <70% in cyclization).

- Catalytic Solutions :

- N-Heterocyclic Carbene (NHC) Catalysis : Enables desymmetrization of diketones (e.g., 1,3-diketones) to form indane cores with >90% enantiomeric excess (ee) .

- Transition Metal Catalysis : Palladium-mediated allylation for stereoselective C–C bond formation .

- Key Data : Total synthesis in 20 steps with 2% overall yield reported for related bakkenolides .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer :

Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies.

Compound Integrity : Verify purity (HPLC, NMR) and stability (e.g., degradation under light or humidity).

Mechanistic Redundancy : Use orthogonal assays (e.g., CRISPR knockdown of HDAC3 vs. pharmacological inhibition) to confirm target specificity .

- Case Study : Conflicting IC₅₀ values for leukemia cell lines may arise from differences in apoptosis assay endpoints (Annexin V vs. caspase-3 activation) .

Q. What experimental designs are optimal for in vivo pharmacokinetic and toxicity studies of this compound?

- Methodological Answer :

- Model Organisms : Use murine models (e.g., BALB/c mice) for acute toxicity (LD₅₀) and bioavailability studies.

- Dosing Regimens :

- Intraperitoneal vs. Oral : Compare bioavailability via LC-MS/MS plasma analysis.

- Chronic Toxicity : 28-day repeated dosing with histopathological evaluation of liver/kidney function.

- Metabolite Profiling : UPLC-QTOF-MS to identify phase I/II metabolites .

Data Analysis & Reproducibility

Q. How should researchers validate the reproducibility of this compound’s HDAC3 inhibition across independent studies?

- Methodological Answer :

- Inter-Lab Collaboration : Share standardized HDAC3 assay kits (e.g., BPS Bioscience #50081) with defined substrate concentrations.

- Data Transparency : Publish raw kinetic data (e.g., fluorescence readings over time) in supplementary materials.

- Statistical Rigor : Use Cohen’s κ coefficient to assess agreement between independent experiments .

Synthesis & Characterization

Q. What analytical techniques are critical for confirming the purity and stereochemical integrity of synthetic this compound?

- Methodological Answer :

- Chiral HPLC : Confirm ee using chiral stationary phases (e.g., Chiralpak IA).

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration without crystallization.

- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s pharmacological effects?

- Methodological Answer :

- Animal Studies : Follow ARRIVE 2.0 guidelines for reporting, including randomization and blinding protocols.

- Human Cell Lines : Obtain ethical approval for commercial cell lines (e.g., ATCC) and disclose sourcing in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.